molecular formula C21H27N3O3 B2585423 N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide CAS No. 1798623-32-1

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide

Cat. No. B2585423
M. Wt: 369.465
InChI Key: USLAXXHCQNDTJX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and tetrahydropyran rings would likely cause the molecule to have a rigid, cyclic structure. The acetamide and tolyloxy groups could potentially participate in hydrogen bonding or other intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. The pyrazole ring is a site of potential aromaticity, and the tetrahydropyran ring could potentially undergo reactions involving the opening of the ring. The acetamide group could participate in reactions involving the carbonyl group or the nitrogen atom, and the tolyloxy group could potentially undergo reactions involving the ether linkage .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the acetamide and tolyloxy groups could increase the compound’s solubility in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized and utilized to construct novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, highlighting their potential in medicinal chemistry and biochemical applications as antioxidants. The research demonstrates the effect of hydrogen bonding in the self-assembly process of these complexes, indicating their relevance in the development of supramolecular architectures (K. Chkirate et al., 2019).

Novel 2-Pyrone Derivatives and Molecular Docking

The synthesis of novel 2-pyrone derivatives, including compounds with similar structural motifs to pyrazole-acetamide, has been reported. These derivatives have been characterized through X-ray diffraction, Hirshfeld surface analysis, and computational studies. The research explores their binding modes within specific protein targets using molecular docking, suggesting potential applications in drug discovery and design (J. Sebhaoui et al., 2020).

Chemoselective Acetylation in Drug Synthesis

Chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, employing pyrazole-acetamide derivatives as intermediates, has been investigated for the synthesis of antimalarial drugs. This research underscores the importance of such derivatives in facilitating selective chemical transformations, essential for the development of pharmacologically active compounds (Deepali B Magadum et al., 2018).

Antitumor, Antioxidant, and Anti-inflammatory Potential

Studies on heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives, including compounds similar to pyrazole-acetamide, have explored their pharmacological potential. Docking against targets like epidermal growth factor receptor (EGFR) and tubulin, followed by investigation of toxicity, tumor inhibition, and antioxidant properties, highlights their promising applications in developing new therapeutic agents (M. Faheem, 2018).

Future Directions

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties. Such research could contribute to the development of new pharmaceuticals or other useful products .

properties

IUPAC Name

N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-15-6-2-5-9-20(15)27-14-21(25)22-12-18-17-13-26-11-10-19(17)24(23-18)16-7-3-4-8-16/h2,5-6,9,16H,3-4,7-8,10-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLAXXHCQNDTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=NN(C3=C2COCC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide

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